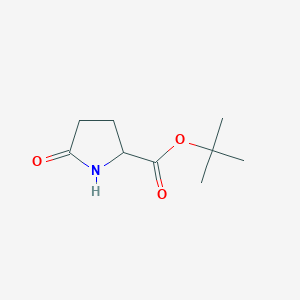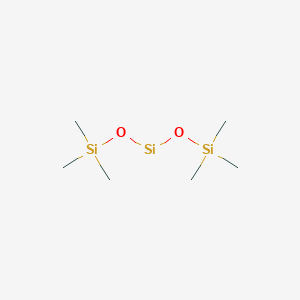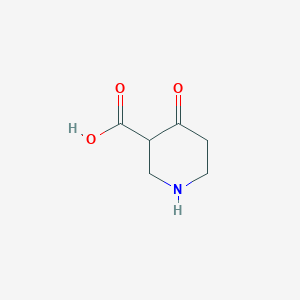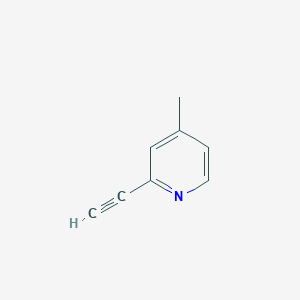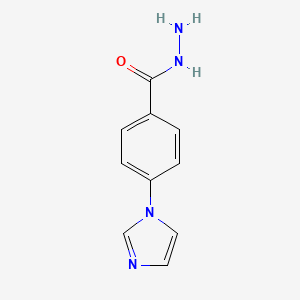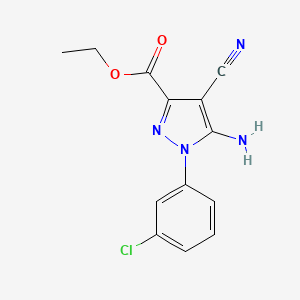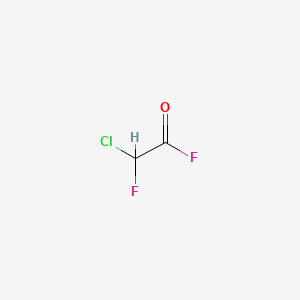
3-(丙-2-炔氧基)吡啶
描述
3-(Prop-2-ynyloxy)pyridine is a chemical compound with the molecular formula C8H7NO . It has a molecular weight of 133.15 . This compound is a liquid at room temperature .
Synthesis Analysis
3-(Prop-2-ynyloxy)pyridine and its derivatives can be synthesized using Pd/C-Cu mediated Sonogashira type coupling as a key step . This method is convenient and has been used to prepare a series of 3-(hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives .Molecular Structure Analysis
The molecular structure of 3-(Prop-2-ynyloxy)pyridine consists of a pyridine ring attached to a prop-2-ynyl group via an oxygen atom . The InChI code for this compound is 1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 .Chemical Reactions Analysis
While specific chemical reactions involving 3-(Prop-2-ynyloxy)pyridine are not mentioned in the search results, it’s known that this compound can participate in Pd/C-Cu mediated Sonogashira type coupling reactions .Physical and Chemical Properties Analysis
3-(Prop-2-ynyloxy)pyridine is a liquid at room temperature . It has a molecular weight of 133.15 and a molecular formula of C8H7NO .科学研究应用
代谢型谷氨酸受体拮抗剂
3-[(2-甲基-1,3-噻唑-4-基)乙炔基]-吡啶衍生物已被确定为有效且高度选择性的代谢型谷氨酸 5 型 (mGlu5) 受体拮抗剂。这些化合物表现出抗焦虑活性,这表明在焦虑症治疗研究中具有潜在应用,而无需深入探讨药物使用细节 (Cosford 等人,2003 年)。
配位化学和发光
吡啶衍生物的合成和配位化学,特别是在 2,6-双(吡唑基)吡啶的背景下,已得到广泛研究。这些化合物用作多功能配体,在创建用于生物传感的发光镧系元素化合物和具有不寻常热和光化学性质的铁配合物方面表现出显着的潜力 (Halcrow,2005 年)。
抗癌研究
3-(杂)芳基取代的 3-[(丙-2-炔氧基)(噻吩-2-基)甲基]吡啶衍生物已被探索其抗癌特性。这些化合物对各种癌细胞系显示出有希望的体外抗增殖作用,突出了它们在癌症研究中作为治疗剂的潜力 (Chamakura 等人,2014 年)。
光电材料
吡啶衍生物已被用于设计用于高效蓝色、绿色和白色磷光有机发光二极管 (OLED) 的双极性主体材料。通过改变不同功能单元之间的连接模式,这些材料表现出可调谐的光电参数,为 OLED 技术的进步做出了贡献 (Li 等人,2016 年)。
环境应用
介质阻挡放电 (DBD) 降解饮用水中吡啶的机理研究揭示了 DBD 系统从水中去除吡啶的有效性。这项研究提供了对氧化途径和 DBD 技术在饮用水中处理含氮杂环化合物的潜在应用的见解 (Li 等人,2017 年)。
安全和危害
未来方向
The potential anticancer properties of 3-(Prop-2-ynyloxy)pyridine derivatives suggest that this compound could have significant applications in cancer research . Further studies are needed to explore these possibilities and to fully understand the mechanism of action of this compound and its derivatives .
生化分析
Biochemical Properties
3-(Prop-2-ynyloxy)pyridine plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. It has been observed to interact with various enzymes involved in metabolic pathways, potentially influencing their activity. For instance, 3-(Prop-2-ynyloxy)pyridine has been shown to exhibit anti-proliferative effects on cancer cell lines by interacting with specific enzymes and proteins that regulate cell growth and division . These interactions are crucial for understanding the compound’s potential therapeutic applications.
Cellular Effects
The effects of 3-(Prop-2-ynyloxy)pyridine on various types of cells and cellular processes are profound. It has been demonstrated to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-(Prop-2-ynyloxy)pyridine can inhibit the proliferation of cancer cells by modulating key signaling pathways involved in cell growth and survival . Additionally, it has been reported to alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of 3-(Prop-2-ynyloxy)pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 3-(Prop-2-ynyloxy)pyridine binds to specific enzymes and proteins, thereby modulating their activity. This binding can result in the inhibition of enzyme activity, leading to downstream effects on cellular processes . Furthermore, 3-(Prop-2-ynyloxy)pyridine has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Prop-2-ynyloxy)pyridine have been observed to change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have indicated that 3-(Prop-2-ynyloxy)pyridine remains stable under specific conditions, but its degradation can lead to the formation of by-products that may have different biological activities . Long-term exposure to 3-(Prop-2-ynyloxy)pyridine in in vitro and in vivo studies has shown sustained effects on cellular function, highlighting the importance of understanding its temporal dynamics.
Dosage Effects in Animal Models
The effects of 3-(Prop-2-ynyloxy)pyridine vary with different dosages in animal models. Research has demonstrated that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activities. For example, at lower doses, 3-(Prop-2-ynyloxy)pyridine may exhibit minimal toxicity and therapeutic effects, while at higher doses, it can induce toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound.
Metabolic Pathways
3-(Prop-2-ynyloxy)pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound has been shown to influence the activity of enzymes involved in key metabolic processes, such as glycolysis and the tricarboxylic acid cycle . These interactions can lead to changes in metabolite levels and overall cellular metabolism, providing insights into the compound’s metabolic effects.
Transport and Distribution
The transport and distribution of 3-(Prop-2-ynyloxy)pyridine within cells and tissues are mediated by specific transporters and binding proteins. Studies have shown that the compound can be efficiently transported across cell membranes and distributed to various cellular compartments . The localization and accumulation of 3-(Prop-2-ynyloxy)pyridine within cells are influenced by its interactions with transporters and binding proteins, which play a crucial role in determining its biological activity.
Subcellular Localization
The subcellular localization of 3-(Prop-2-ynyloxy)pyridine is an important factor that affects its activity and function. The compound has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct 3-(Prop-2-ynyloxy)pyridine to these compartments, where it can exert its biological effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
3-prop-2-ynoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUGIDMNLBLLAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465334 | |
| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69022-70-4 | |
| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
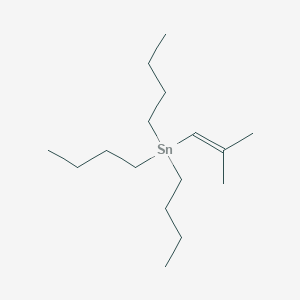
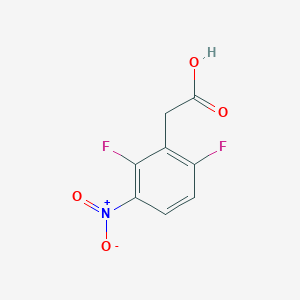
![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)
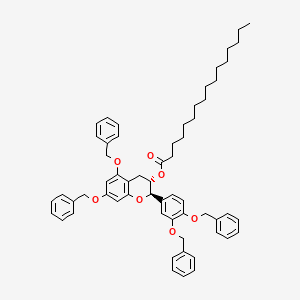
![5,7-Dimethyl-1h-pyrrolo[2,3-c]pyridine](/img/structure/B1600858.png)
